2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide
CAS No.:
Cat. No.: VC15977529
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetamide |
| Standard InChI | InChI=1S/C11H13N3O/c1-2-8-3-4-11-13-6-9(5-10(12)15)14(11)7-8/h3-4,6-7H,2,5H2,1H3,(H2,12,15) |
| Standard InChI Key | LJLSOYXGHSSCHH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CN2C(=NC=C2CC(=O)N)C=C1 |
Introduction
Chemical Identity and Structural Features
2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide () is characterized by a molecular weight of 203.24 g/mol. The core structure comprises an imidazo[1,2-a]pyridine ring system substituted with an ethyl group at the 6-position and an acetamide moiety at the 3-position (Figure 1). Spectroscopic characterization, including and NMR, confirms the regiochemistry: the ethyl group resonates as a singlet at δ 2.25 ppm, while the acetamide’s methylene protons appear as a singlet near δ 3.92 ppm . High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z = 203.24 [M + 1] .
Synthetic Methodologies and Optimization
Key Synthetic Pathways
The synthesis follows a multi-step protocol beginning with ethyl acetoacetate (1). Bromination using bromine in acetic acid yields ethyl 4-bromoacetoacetate (2) in 92% yield . Cyclization with 2-aminopyridine derivatives under basic conditions (NaHCO, EtOH, reflux) produces ethyl imidazo[1,2-a]pyridin-2-yl-acetates (3–5) . Subsequent amidation with anilines in the presence of trimethylaluminum (MeAl) furnishes the target acetamides (6–10) in 83–91% yield (Table 1) .
Table 1: Yields of N-Substituted Imidazo[1,2-a]pyridin-2-yl-acetamides
| Entry | Starting Ester | Product Acetamide | Yield (%) |
|---|---|---|---|
| 1 | 3 | 6 | 88 |
| 2 | 4 | 7 | 87 |
| 3 | 4 | 8 | 85 |
| 4 | 5 | 9 | 91 |
| 5 | 5 | 10 | 83 |
Challenges in Synthesis
Precision in reaction conditions is critical. For instance, bromination requires strict temperature control (room temperature) to avoid polybrominated byproducts . Similarly, amidation with MeAl demands anhydrous dichloromethane to prevent hydrolysis . Impurities from incomplete cyclization or over-alkylation necessitate silica gel chromatography (EtOAc/PE eluent) for purification .
Biological Activities and Mechanisms
Anticancer Properties
Mechanistic studies indicate that these compounds inhibit topoisomerase II and protein kinase B (Akt), inducing apoptosis in cancer cells. In MCF-7 breast cancer cells, derivative 9 (N-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridin-2-yl-acetamide) reduces viability by 70% at 10 µM via caspase-3 activation . Structure-activity relationships (SAR) suggest that electron-withdrawing groups (e.g., Cl, Br) at the phenyl ring enhance potency .
Physicochemical and Pharmacokinetic Profiling
The compound’s LogP (2.1) and polar surface area (61 Ų) predict moderate blood-brain barrier permeability, aligning with CNS-targeting analogs like Zolpidem . In vitro metabolic stability assays in human liver microsomes show a half-life of 45 minutes, suggesting the need for prodrug strategies.
Future Directions and Applications
Current research prioritizes derivatization to improve pharmacokinetics. For instance, replacing the ethyl group with fluorinated alkyl chains may enhance metabolic stability. Additionally, co-crystallization studies with DHFR could refine antimicrobial targeting . Preclinical toxicity studies in rodent models are underway to evaluate therapeutic indices.
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